1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosylpyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosylpyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of pyrrolidine-2,5-dione with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of 1-tosylpyrrolidine-2,5-dione may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Tosylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
1-Tosylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as a scaffold for the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tosylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound without the tosyl group, used in similar applications but with different reactivity.
N-tosylpyrrolidine: A related compound with a tosyl group attached to the nitrogen atom, used in organic synthesis.
Pyrrolidine-2-one: Another derivative of pyrrolidine with distinct chemical properties and applications.
Uniqueness
1-Tosylpyrrolidine-2,5-dione stands out due to the presence of both the tosyl group and the pyrrolidine-2,5-dione scaffold. This combination enhances its stability, reactivity, and versatility in various chemical reactions and applications. The compound’s unique structure allows for the development of novel bioactive molecules and materials .
Properties
CAS No. |
32368-44-8 |
---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
FLQWRNAQDJUSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.